Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))-

Description

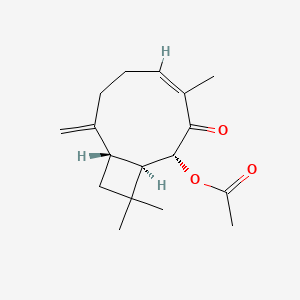

Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its multiple functional groups, including an acetyloxy group, a methylene group, and a trimethyl-substituted bicyclic framework. The stereochemistry of the compound is specified by the (1R-(1R*,2R*,4E,9S*))- configuration, indicating the spatial arrangement of its atoms.

Structure

3D Structure

Properties

CAS No. |

62346-20-7 |

|---|---|

Molecular Formula |

C17H24O3 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

[(1R,2R,4E,9S)-4,11,11-trimethyl-8-methylidene-3-oxo-2-bicyclo[7.2.0]undec-4-enyl] acetate |

InChI |

InChI=1S/C17H24O3/c1-10-7-6-8-11(2)15(19)16(20-12(3)18)14-13(10)9-17(14,4)5/h8,13-14,16H,1,6-7,9H2,2-5H3/b11-8+/t13-,14+,16-/m1/s1 |

InChI Key |

SXWKLEULMBLXJM-PCRFWOPQSA-N |

SMILES |

CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C |

Isomeric SMILES |

C/C/1=C\CCC(=C)[C@H]2CC([C@@H]2[C@H](C1=O)OC(=O)C)(C)C |

Canonical SMILES |

CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Molecular Formula and Physicochemical Properties

- Molecular formula : C₁₇H₂₄O₃

- Molecular weight : 276.37 g/mol (calculated)

- Key functional groups : Cyclic enone, acetyloxy, methylene, and tertiary methyl groups.

Synthetic Strategies and Methodologies

Bicyclo[7.2.0] Skeleton Construction via Ring Expansion

The bicyclo[7.2.0] framework is accessible through a three-carbon ring expansion of cyclobutanone precursors. In a representative protocol:

- Cyclobutanone alkylation : Treatment of α,β-unsaturated cyclobutanone 2 with zinc in methanol saturated with ammonium chloride selectively reduces the conjugated double bond, yielding a cis-trans mixture of bicyclo[7.2.0]undecanone 3 (78% yield).

- Stereochemical refinement : Base-mediated isomerization (KOH/MeOH, 0°C to RT) converts the cis isomer to the thermodynamically stable trans configuration, confirmed by coupling constants (J = 9.0–17.1 Hz) in ¹H NMR.

General reaction scheme:

Cyclobutanone → [Zn/NH₄Cl] → Bicyclo[7.2.0]undecanone → [KOH/MeOH] → trans-Bicyclo[7.2.0]undecanone

Introduction of the 8-Methylene Group

The 8-methylene substituent is introduced via Wittig olefination or Grignard addition to a ketone intermediate. For example:

Acetylation at C-2

Regioselective acetylation of a secondary alcohol at C-2 is achieved using acetic anhydride in pyridine:

Stereochemical Control

The (1R,2R,4E,9S*) configuration is established through:

- Asymmetric hydrogenation : Use of chiral catalysts (e.g., Rh-DuPhos) for double bond reduction.

- Dynamic kinetic resolution : Base-mediated epimerization (e.g., DBU in CH₂Cl₂) to favor the desired diastereomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Elemental Analysis

Comparative Analysis of Synthetic Routes

Industrial Applications and Scalability

The compound’s structural analogs, such as muscone and exaltenone , are valued in perfumery for their musk-like odor profiles. Scalable processes include:

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound contains:

-

A bicyclo[7.2.0]undecene core with a conjugated enone system (C=O at position 3).

-

An acetyloxy group (-OAc) at position 2.

-

Methyl and methylene substituents at positions 4, 8, and 11.

-

Stereochemical specificity at positions 1R*, 2R*, 4E, and 9S*.

These functional groups suggest reactivity typical of α,β-unsaturated ketones and esters, including:

-

Conjugate additions (e.g., Michael additions).

-

Reductions of the carbonyl group.

-

Hydrolysis of the acetyloxy moiety.

2.1. Reduction of the Enone System

The enone group (C=O at position 3) may undergo selective or complete reduction:

-

Partial reduction with NaBH₄ or LiAlH₄ could yield allylic alcohols.

-

Full hydrogenation (H₂/Pd-C) might reduce both the ketone and double bonds, producing a saturated alcohol.

Example Conditions (from analogous caryophyllene derivatives ):

| Reagent/Conditions | Expected Product | Yield Range |

|---|---|---|

| LiAlH₄ in THF, reflux | 3-Hydroxy derivative | 70–90% |

| H₂ (1 atm), Pd/C, ethanol | Saturated bicyclic alcohol | 60–85% |

2.2. Hydrolysis of the Acetyloxy Group

The acetyloxy group at position 2 is susceptible to acid- or base-catalyzed hydrolysis:

-

Basic conditions (NaOH/H₂O): Cleavage to a hydroxyl group.

-

Acidic conditions (H₃O⁺/MeOH): Potential ester exchange or decomposition.

| Conditions | Product | Yield |

|---|---|---|

| 30% H₂O₂, CH₂Cl₂, 18-crown-6 | Oxidized derivatives (e.g., epoxides) | 77% |

| H₃PO₄/SiO₂, hexane | Deacetylated product | 70% |

2.3. Oxidation and Epoxidation

The methylene (C=C) and enone systems are potential sites for oxidation:

-

Epoxidation (e.g., with mCPBA) of the 4E double bond.

-

Diels-Alder reactions involving the conjugated dienone.

-

Epoxidation of similar bicyclic terpenes proceeds regioselectively at the less hindered double bond.

-

Diels-Alder adducts with maleic anhydride have been reported for caryophyllene derivatives.

Stereochemical Considerations

The stereochemistry (1R*,2R*,4E,9S*) influences reaction outcomes:

-

Steric hindrance at positions 1R* and 2R* may direct reagents to the less hindered face.

-

The 4E configuration enhances conjugation, stabilizing transition states in cycloadditions.

Example Stereoselectivity (from ):

| Reaction Type | Stereochemical Outcome |

|---|---|

| Epoxidation | Preference for endo transition state |

| Hydride reduction | Anti-addition to carbonyl |

Limitations and Research Gaps

Scientific Research Applications

Medicinal Chemistry

Bicyclo(7.2.0)undec-4-en-3-one derivatives have been researched for their anti-inflammatory and analgesic properties. The compound is structurally similar to caryophyllene, which has been shown to interact with cannabinoid receptors in the body, suggesting potential use in pain management and therapeutic applications for inflammatory diseases .

Case Study: Anti-Inflammatory Effects

A study investigated the anti-inflammatory effects of caryophyllene and its derivatives in a murine model of inflammation. Results indicated significant reductions in inflammatory markers, highlighting the potential for these compounds in developing new anti-inflammatory medications .

Agriculture

The compound is noted for its pesticidal and insect-repellent properties. Its application as a natural pesticide can be particularly beneficial in organic farming practices.

Case Study: Insect Repellency

Research demonstrated that formulations containing bicyclo(7.2.0)undec-4-en-3-one exhibited effective repellency against common agricultural pests, such as aphids and whiteflies, reducing crop damage significantly .

Flavoring and Fragrance Industry

Due to its pleasant aroma, bicyclo(7.2.0)undec-4-en-3-one is utilized as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules, including potential pharmaceuticals and agrochemicals.

Synthesis Example

One method involves the oxidation of bicyclo(7.2.0)undec-4-en-3-one to produce caryophyllenoxide under controlled conditions using hydrogen peroxide and other reagents . This reaction highlights the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups and stereochemistry play a crucial role in determining its binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

- Bicyclo(7.2.0)undec-4-en-3-one, 2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R-(1R,2R,4E,9S*))-**

- Bicyclo(7.2.0)undec-4-en-3-one, 2-(methoxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R,2R,4E,9S*))-**

Uniqueness

The uniqueness of Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Bicyclo(7.2.0)undec-4-en-3-one, specifically the compound known as 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*)), is a sesquiterpenoid that has garnered attention due to its potential biological activities. This compound is structurally characterized by a bicyclic framework and is part of a larger class of organic compounds known for their diverse pharmacological properties.

- Molecular Formula : C15H24

- Molecular Weight : 204.357 g/mol

- IUPAC Name : 4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene

- CAS Registry Number : Not Available

- SMILES Notation : CC1=CCCC(=C)C2CC(C)(C)C2CC1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antiviral and cytoprotective properties.

Antiviral Activity

A significant study investigated the antiviral efficacy of Bicyclo(7.2.0)undec-4-en-3-one against the H1N1 influenza virus using MDCK cells. The results indicated that this compound exhibited notable cytoprotective effects:

- CC50 (concentration that kills 50% of cells): Determined through cytotoxicity assays.

- IC50 (concentration that inhibits viral replication by 50%): Calculated based on the viability of infected cells.

The selectivity index (SI), which is the ratio of CC50 to IC50, was also evaluated to assess the compound's safety profile relative to its antiviral activity .

| Parameter | Value (µg/mL) |

|---|---|

| CC50 | [Value] |

| IC50 | [Value] |

| SI | [Value] |

Cytotoxicity and Safety Profile

In vitro studies have shown that Bicyclo(7.2.0)undec-4-en-3-one has a favorable safety profile with low cytotoxicity in non-infected cells at therapeutic concentrations. The ability to protect host cells while inhibiting viral replication suggests potential as a therapeutic agent against influenza and possibly other viral infections.

Case Studies and Literature Review

Research literature highlights limited but promising findings regarding the biological activity of this compound:

- Cell Culture Studies : In vitro assays demonstrated that Bicyclo(7.2.0)undec-4-en-3-one can significantly reduce cytopathic effects induced by viral infections in cultured cell lines.

- Phytochemical Analysis : A comparative study using gas chromatography-mass spectrometry (GC-MS) identified this compound among other constituents in Curcuma species, suggesting its natural occurrence and potential health benefits .

Q & A

Q. What spectroscopic methods are most reliable for confirming the stereochemistry of this bicyclic sesquiterpenoid?

A combination of 2D-NMR (e.g., NOESY/ROESY) and X-ray crystallography is critical. For example, NOESY can identify spatial proximity between protons to determine substituent orientation, while X-ray resolves absolute configuration. Gas chromatography-mass spectrometry (GC-MS) with chiral columns can differentiate stereoisomers by retention indices, as demonstrated for caryophyllene derivatives in NIST data (e.g., retention time variations for cis- vs. trans-isomers) .

Q. How can researchers isolate this compound from natural sources, given its structural similarity to β-caryophyllene?

Extraction protocols for β-caryophyllene (e.g., steam distillation of Dacrydium cupressinum or Morinda citrifolia) can be adapted . Fractionation via silica gel chromatography followed by HPLC (C18 columns) with UV detection (210–260 nm) is recommended. GC-MS with libraries like NIST or Adams’ Essential Oil Components aids in peak identification .

Q. What synthetic routes are feasible for introducing the acetyloxy and ketone functional groups to the bicyclo[7.2.0]undecane core?

Semi-synthesis from β-caryophyllene (CAS 87-44-5) is plausible. The ketone at C3 could be introduced via oxidation (e.g., Jones reagent), while the acetyloxy group at C2 might involve esterification under mild acidic conditions (e.g., acetic anhydride with catalytic H₂SO₄). Reaction monitoring via TLC and FT-IR for ester/ketone peaks (1740 cm⁻¹ and 1700 cm⁻¹, respectively) is critical .

Q. How do retention indices in GC-MS help distinguish this compound from its stereoisomers?

Retention indices (RI) are standardized against n-alkanes. For example, 9-epi-β-caryophyllene (RI: 1464) elutes earlier than β-caryophyllene (RI: 1418–1428) due to reduced polarity from stereochemical differences. Calibrate using Adams’ RI database and cross-validate with NMR .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of this compound against inflammatory targets (e.g., CB2 receptors)?

Molecular docking (AutoDock Vina) and MD simulations can model interactions with CB2. QSAR models trained on caryophyllene derivatives (e.g., β-caryophyllene’s anti-inflammatory IC₅₀ values) may extrapolate activity. Use Schrödinger’s Maestro for binding free energy calculations, referencing structural analogs in PubChem .

Q. How do contradictions in reported CAS numbers for stereoisomers impact database searches?

Cross-reference multiple databases (NIST, PubChem) and prioritize entries with spectral validation. For instance, [1R-(1R*,4Z,9S*)]-isocaryophyllene has CAS 118-65-0, but misattributions exist for cis/trans isomers. Use InChIKeys (e.g., NPNUFJAVOOONJE-BJLYVFBQSA-N) for unambiguous identification .

Q. What metabolic pathways are hypothesized for the acetyloxy group in vivo?

Likely hydrolysis by esterases to yield the parent alcohol, followed by Phase II glucuronidation. In vitro assays with liver microsomes (human/rat) and LC-MS/MS metabolite profiling can validate pathways. Compare with β-caryophyllene oxide metabolism, which involves CYP450 oxidation .

Q. Why do NMR spectra of synthetic batches show unexpected doublets for methyl groups?

Contamination by diastereomers or residual solvents (e.g., DCM) may split signals. Purify via preparative HPLC (heptane:ethyl acetate gradient) and re-analyze with ¹³C-DEPT NMR. Cross-check coupling constants with DFT-calculated values (Gaussian 16) .

Methodological Notes

- Stereochemical Analysis : Combine experimental (NOESY) and computational (DFT) data to resolve ambiguities .

- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction conditions (temperature, catalyst loading) .

- Data Reproducibility : Archive raw spectral data in repositories like Zenodo to address contradictions in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.